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Compound of Interest

Compound Name: MRS2279

Cat. No.: B15571210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MRS2279, a potent and selective antagonist of the

P2Y1 receptor, for its application in the study of purinergic signaling. It covers the compound's

mechanism of action, key quantitative data, detailed experimental protocols, and visual

representations of relevant pathways and workflows.

Introduction to MRS2279
MRS2279 is a selective and high-affinity competitive antagonist of the P2Y1 purinergic

receptor.[1][2][3][4][5] It is a non-nucleotide analogue, specifically 2-Chloro-N6-methyl-(N)-

methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, which confers high specificity for the

P2Y1 receptor over other P2Y receptor subtypes.[1][3][4][5] This selectivity makes MRS2279
an invaluable tool for elucidating the physiological and pathological roles of the P2Y1 receptor

in various biological systems.

The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine

diphosphate (ADP).[6][7] Its activation is crucial in a multitude of physiological processes,

including platelet aggregation, neurotransmission, and smooth muscle regulation.[6][7]

Consequently, antagonism of this receptor with molecules like MRS2279 is a key area of

research for potential therapeutic interventions, particularly in thrombosis.

Mechanism of Action and Signaling Pathway
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MRS2279 exerts its effect by competitively binding to the P2Y1 receptor, thereby blocking the

binding of its endogenous agonist, ADP. The P2Y1 receptor is coupled to the Gq/11 family of G

proteins.[8] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular

calcium (Ca2+).[7][9] The elevated cytosolic Ca2+ and DAG together activate protein kinase C

(PKC), which then phosphorylates various downstream targets, leading to a cellular response.

[7][9]
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Quantitative Data for MRS2279
The following table summarizes the key quantitative parameters for MRS2279 from various in

vitro and in vivo studies.
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Parameter Value Species/System Reference

Ki 2.5 nM
Human P2Y1

Receptor
[1][2][3]

13 nM

Human P2Y1

Receptor (in Sf9

membranes)

[2]

IC50 51.6 nM
Human P2Y1

Receptor
[1][2][3]

pKB 8.05
ADP-induced human

platelet aggregation
[1][2][3]

7.75

2-MeSADP-stimulated

inositol phosphate

formation in turkey

erythrocyte

membranes

[1]

8.10

Human P2Y1 receptor

in 1321N1 human

astrocytoma cells

[1]

Kd 8 nM

[3H]MRS2279 binding

to human P2Y1-R in

Sf9 membranes

[2]

4-8 nM

[3H]MRS2279 binding

to human P2Y1-R in

CHO or 1321N1 cells

[2]

16 nM
[3H]MRS2279 binding

to human platelets
[2]

Experimental Protocols
This section provides detailed methodologies for key experiments utilizing MRS2279 to study

P2Y1 receptor function.
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Radioligand Binding Assay
This protocol is adapted from studies quantifying P2Y1 receptor expression and affinity using

[3H]MRS2279.[1][2]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of the P2Y1

receptor using radiolabeled MRS2279.

Materials:

[3H]MRS2279 (specific activity ~89 Ci/mmol)

Cell membranes expressing the P2Y1 receptor (e.g., from Sf9 cells, CHO cells, or platelets)

Binding buffer: 20 mM Tris-HCl, pH 7.5, 145 mM NaCl, 5 mM MgCl2

Non-labeled MRS2279 or another P2Y1 antagonist (e.g., MRS2179) for determining non-

specific binding

Glass fiber filters

Scintillation cocktail and counter

Procedure:

Membrane Preparation: Prepare cell membranes expressing the P2Y1 receptor using

standard cell lysis and centrifugation techniques. Determine the protein concentration of the

membrane preparation.

Assay Setup: In a 96-well plate, set up the binding reactions in a final volume of 50 µL.

Total Binding: Add binding buffer, a known concentration of [3H]MRS2279 (e.g., 5-7.5 nM),

and the cell membrane preparation.

Non-specific Binding: Add binding buffer, [3H]MRS2279, an excess of non-labeled

MRS2279 or MRS2179 (e.g., 10 µM), and the cell membrane preparation.
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Saturation Binding: To determine Kd and Bmax, use a range of [3H]MRS2279
concentrations (e.g., 0.5 to 150 nM).

Incubation: Incubate the plate at 4°C for 15-60 minutes.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

For saturation experiments, plot specific binding versus the concentration of [3H]MRS2279
and fit the data to a one-site binding model to determine Kd and Bmax.
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Radioligand Binding Assay Workflow
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This protocol describes the use of Light Transmission Aggregometry (LTA) to measure the

inhibitory effect of MRS2279 on ADP-induced platelet aggregation.

Objective: To determine the potency of MRS2279 in inhibiting platelet aggregation.

Materials:

Freshly drawn human blood in sodium citrate tubes

MRS2279

ADP (agonist)

Saline solution

Light Transmission Aggregometer

Centrifuge

Procedure:

PRP and PPP Preparation:

Collect whole blood into sodium citrate tubes (9:1 blood to anticoagulant ratio).

To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20

minutes at room temperature with the centrifuge brake off.

Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.

To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed

(e.g., 1500-2000 x g) for 15 minutes. PPP will serve as the 100% aggregation reference.

Platelet Aggregation Assay:

Pre-warm the PRP and PPP samples to 37°C.

Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation

with PPP.
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Pipette a defined volume of PRP into the aggregometer cuvettes containing a stir bar.

Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (900-1200 rpm).

Add MRS2279 at various concentrations (or vehicle control) to the PRP and incubate for a

predetermined time (e.g., 1-5 minutes).

Initiate aggregation by adding a submaximal concentration of ADP.

Record the change in light transmission over time (typically 5-10 minutes).

Data Analysis:

Determine the maximum aggregation for each concentration of MRS2279.

Plot the percentage of inhibition of aggregation versus the concentration of MRS2279 to

calculate the IC50 value.
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Inositol Phosphate (IP) Accumulation Assay
This protocol is a general guide for measuring the effect of MRS2279 on agonist-induced IP

accumulation, a direct measure of Gq-coupled receptor activation.

Objective: To quantify the inhibitory effect of MRS2279 on P2Y1 receptor-mediated IP

accumulation.

Materials:

Cells expressing the P2Y1 receptor

[3H]-myo-inositol

Agonist (e.g., 2-MeSADP)

MRS2279

Lithium chloride (LiCl) solution

Dowex anion-exchange resin

Scintillation cocktail and counter

Procedure:

Cell Culture and Labeling:

Culture P2Y1-expressing cells to near confluency.

Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium for 24-48

hours to allow for incorporation into cellular phosphoinositides.

Assay:

Wash the labeled cells with a suitable buffer.

Pre-incubate the cells with LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits the

degradation of inositol monophosphates, allowing them to accumulate.
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Add various concentrations of MRS2279 and incubate for a specified time.

Stimulate the cells with an agonist (e.g., 2-MeSADP).

Extraction of Inositol Phosphates:

Terminate the reaction by adding a solution like ice-cold perchloric acid.

Neutralize the extracts.

Separation and Quantification:

Apply the extracts to Dowex anion-exchange columns to separate the different inositol

phosphates.

Elute the total inositol phosphates.

Quantify the amount of [3H]-inositol phosphates by scintillation counting.

Data Analysis:

Plot the amount of [3H]-inositol phosphates accumulated against the concentration of

MRS2279 to determine its inhibitory potency (IC50).

Conclusion
MRS2279 is a powerful and selective pharmacological tool for investigating the role of the

P2Y1 receptor in health and disease. Its high affinity and specificity make it suitable for a wide

range of in vitro and in vivo applications. The protocols and data presented in this guide provide

a solid foundation for researchers to effectively utilize MRS2279 in their studies of purinergic

signaling. As with any experimental work, optimization of the provided protocols for specific cell

types and experimental conditions is recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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